1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
Formation of 1,3-Dimethyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with acetylacetone in the presence of a suitable catalyst.
Benzyl Group Introduction: The benzyl group can be introduced via a nucleophilic substitution reaction, where 4-methoxybenzyl chloride reacts with the pyrazole derivative.
Methanamine Group Addition: The methanamine group is added through a reductive amination reaction, where an aldehyde or ketone is reacted with ammonia in the presence of a reducing agent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also enhance the sustainability of the production process.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Nucleophiles such as alkyl halides, amines, and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: Substituted derivatives with different alkyl or aryl groups attached to the pyrazole ring or benzyl group.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a ligand for biological receptors, potentially influencing biological processes.
Medicine: The compound could be explored for its pharmacological properties, such as its potential use as a therapeutic agent.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to specific receptors or enzymes, influencing their activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.
N-(4-Methoxybenzyl)pyrazole derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.
Uniqueness: 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-17(2)16-11)9-15-8-12-4-6-14(18-3)7-5-12/h4-7,10,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOWXMDBGVAMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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